molecular formula C11H15FN2 B1443148 1-(3-Fluorophenyl)piperidin-3-amine CAS No. 1248663-72-0

1-(3-Fluorophenyl)piperidin-3-amine

Cat. No. B1443148
CAS RN: 1248663-72-0
M. Wt: 194.25 g/mol
InChI Key: CNCLASSKQJMEJQ-UHFFFAOYSA-N
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Description

“1-(3-Fluorophenyl)piperidin-3-amine” is a synthetic compound that falls under the category of research chemicals. It has a CAS Number of 1248663-72-0 and a molecular weight of 194.25 .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .


Molecular Structure Analysis

The InChI code for “1-(3-Fluorophenyl)piperidin-3-amine” is 1S/C11H15FN2/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14/h1,3,5,7,10H,2,4,6,8,13H2 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms in the molecule .

It is stored at room temperature and appears in powder form .

Scientific Research Applications

Drug Design and Development

Piperidine derivatives, including 1-(3-Fluorophenyl)piperidin-3-amine, are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their pharmacological properties . These compounds can be used to create novel medications with potential benefits in treating various diseases.

Anticancer Agents

Research indicates that piperidine derivatives can be utilized as anticancer agents. Their structure allows for interaction with biological targets that can inhibit the growth of cancer cells. The development of new anticancer drugs often involves the synthesis of piperidine derivatives to explore their efficacy against different cancer types .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine compounds make them valuable in the development of new treatments for infections. By modifying the piperidine structure, researchers can enhance these properties to create more effective antimicrobial and antifungal agents .

Antiviral and Antimalarial Research

Piperidine derivatives are also explored for their antiviral and antimalarial potential. Structurally simple synthetic piperidines have been evaluated for their efficacy as antimalarial molecules, which is crucial in the face of emerging resistance to current treatments .

Analgesic and Anti-inflammatory Drugs

The analgesic and anti-inflammatory effects of piperidine derivatives are well-documented. These compounds can be part of pain relief and anti-inflammatory medications, providing relief for various conditions .

Neurological Disorders Treatment

Compounds with piperidine structures, such as 1-(3-Fluorophenyl)piperidin-3-amine, are investigated for their potential in treating neurological disorders. They may offer new avenues for managing diseases like Alzheimer’s and Parkinson’s due to their ability to interact with neurological pathways .

Cardiovascular Drug Research

Piperidine derivatives can be used in cardiovascular drug research. Their properties may contribute to the development of new medications that can manage hypertension and other heart-related conditions .

Antipsychotic Medications

Finally, the piperidine moiety is significant in the field of antipsychotic drug development. These compounds can influence neurotransmitter systems in the brain, which is essential for treating psychiatric disorders .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .

properties

IUPAC Name

1-(3-fluorophenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14/h1,3,5,7,10H,2,4,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCLASSKQJMEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)piperidin-3-amine

CAS RN

1248663-72-0
Record name 1-(3-fluorophenyl)piperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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